p-Terphenyl
Overview
Description
p-Terphenyl is an aromatic hydrocarbon composed of three benzene rings connected in a linear arrangement. This compound is primarily found in terrestrial and marine organisms, particularly fungi and some bacteria . This compound has been studied extensively due to its diverse biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .
Mechanism of Action
Target of Action
p-Terphenyl is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups . It has been reported to target ubiquitin-specific peptidases USP4/5 and sentrin-specific protease SENP1, which are prominent anti-inflammatory and anticancer targets .
Mode of Action
This compound functions as a protease inhibitor, efficiently targeting the aforementioned enzymes . Protease inhibition is coupled with a powerful inhibition of the cellular production of tumor necrosis factor TNFα . This dual action contributes to its anti-inflammatory and anticancer effects.
Biochemical Pathways
Additionally, its cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects indicate that it may affect a variety of cellular processes .
Pharmacokinetics
Its bioavailability and pharmacokinetics are likely influenced by its chemical structure, including its aromatic rings and potential for oxidation .
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxicity, antimicrobial activity, antioxidant activity, and α-glucosidase inhibition . These effects suggest that this compound may have potential therapeutic applications in the treatment of cancer, infections, oxidative stress-related conditions, and diseases related to α-glucosidase activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its production is mainly isolated from terrestrial and marine organisms, indicating that its synthesis and activity may be influenced by the characteristics of these environments . Furthermore, this compound is extremely stable thermally and non-flammable but combustible, suggesting that it may retain its activity under a range of environmental conditions .
Biochemical Analysis
Biochemical Properties
p-Terphenyls interact with various enzymes, proteins, and other biomolecules. They usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . Lateral benzene rings are usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups .
Cellular Effects
p-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, p-Terphenyls exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Terphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This method involves the reaction of arylboronic acids with aryl halides in the presence of a palladium catalyst . Another method involves the Ullmann reaction, where aryl halides are coupled using copper as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves the separation of this compound from the by-products of biphenyl production. This process typically includes distillation and crystallization steps to isolate pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones and phenols.
Reduction: Reduction of this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and phenols.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
p-Terphenyl has a wide range of applications in scientific research:
Comparison with Similar Compounds
p-Terphenyl is unique among terphenyls due to its linear arrangement of benzene rings. Similar compounds include:
o-Terphenyl: Has a different arrangement of benzene rings, leading to distinct chemical properties.
m-Terphenyl: Another isomer with a different benzene ring arrangement.
Diphenylquinones and Diphenylhydroquinones: Found in various fungi and bacteria, these compounds share some structural similarities with this compound but have different functional groups and biological activities.
This compound stands out due to its diverse biological activities and wide range of applications in various fields.
Properties
IUPAC Name |
1,4-diphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSTNDFUHDPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5C6H4C6H5, C18H14 | |
Record name | P-TERPHENYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6029121 | |
Record name | 1,1':4',1''-Terphenyl | |
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Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-terphenyl appears as white or light-yellow needles or leaves. mp: 212-213 °C, bp 376 °C. Density: 1.23 g/cm3. Insoluble in water. Soluble in hot benzene. Very soluble in hot ethyl alcohol. Usually shipped as a solid mixture with its isomers o-terphenyl and m-terphenyl that is used as a heat-transfer fluid., White or light-yellow solid; [NIOSH], White or light-yellow solid. | |
Record name | P-TERPHENYL | |
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Record name | p-Terphenyl | |
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Record name | p-Terphenyl | |
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Boiling Point |
761 °F at 760 mmHg (NIOSH, 2023), 376 °C, 761 °F | |
Record name | P-TERPHENYL | |
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Record name | PARA-TERPHENYL | |
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Record name | p-Terphenyl | |
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Flash Point |
405 °F (NIOSH, 2023), 405 °F | |
Record name | P-TERPHENYL | |
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Record name | p-Terphenyl | |
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Record name | p-Terphenyl | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN BENZENE & ETHANOL (ORDER OF SOLUBILITY IN THESE SUBSTANCES DECR FROM ORTHO TO PARA FORM), Sparingly soluble in lower alcohols and glycols; soluble in common aromatic solvents., Water solubility = 1.79X10-2 mg/l at 25 °C, Insoluble | |
Record name | P-TERPHENYL | |
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Record name | p-Terphenyl | |
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Density |
1.23 (NIOSH, 2023) - Denser than water; will sink, 1.234 AT 0 °C, 1.23 | |
Record name | P-TERPHENYL | |
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Vapor Pressure |
Very low (NIOSH, 2023), 0.00000034 [mmHg], Very low | |
Record name | P-TERPHENYL | |
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Record name | p-Terphenyl | |
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Record name | p-Terphenyl | |
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Color/Form |
COLORLESS OR LIGHT-YELLOW SOLID, White or light-yellow solid. | |
CAS No. |
92-94-4 | |
Record name | P-TERPHENYL | |
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Record name | p-Terphenyl | |
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Record name | 1,1':4',1''-Terphenyl | |
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Record name | p-Terphenyl | |
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Record name | 1,1':4',1''-Terphenyl | |
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Record name | p-terphenyl | |
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Record name | P-TERPHENYL | |
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Melting Point |
415 °F (NIOSH, 2023), 210.1 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 415 °F | |
Record name | P-TERPHENYL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of p-terphenyl is C18H14, and its molecular weight is 230.30 g/mol. []
ANone: Researchers have utilized various spectroscopic techniques for this compound characterization, including:
- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR (including COSY, HMBC, HMQC) have been crucial in elucidating the structures of this compound derivatives, particularly in natural product isolation studies. [, , , , ]
- Mass Spectrometry (MS): Techniques like FAB-MS and HR-FAB-MS have helped determine the molecular formulas of this compound derivatives. []
- Infrared Spectroscopy (FTIR): FTIR has been employed to identify functional groups and analyze interactions between this compound and other molecules like single-walled carbon nanotubes (SWNTs). [, , , ]
- Raman Spectroscopy: Raman spectroscopy, including surface-enhanced Raman scattering (SERS), has provided insights into the vibrational modes of this compound and its interactions with SWNTs under various conditions. [, , ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy has been used to study the electronic transitions and photophysical properties of this compound and its derivatives. [, , , ]
- Fluorescence Spectroscopy: Fluorescence spectroscopy, including time-resolved fluorescence, has been instrumental in investigating the excited state dynamics and interactions of this compound in different solvents and environments. [, , , , , ]
A: Yes, this compound has been incorporated into composite scintillators. Studies have compared pure this compound grains with those doped with 1,4-diphenyl-1,3-butadiene. These composites are being investigated for their potential in radiation detection. []
A: Molecular dynamics simulations using various interaction potentials have shown that this compound undergoes a structural transformation under pressure. The nonplanar structure at standard conditions gradually becomes planar with increasing pressure, accompanied by a change in the potential energy profile and a reduction in disorder associated with ring flipping. This transformation occurs between 1.0 and 1.5 GPa. []
ANone: Based on the provided research papers, this compound's primary applications are not in catalysis. Its use focuses on areas like organic synthesis, material science (specifically scintillators), and as a model compound in spectroscopic and theoretical studies.
ANone: Computational chemistry has played a significant role in understanding this compound's properties and behavior:
- Density Functional Theory (DFT): DFT calculations have been used to investigate the electronic structure, vibrational frequencies, and infrared spectra of this compound and its charged species (radical anion and dianion). [, ]
- Molecular Dynamics Simulations: These simulations have provided valuable insights into the structural changes of this compound under pressure. Different interaction potentials have been employed to model these changes and compare them with experimental X-ray diffraction data. []
- First-principles Calculations: In the context of potassium-doped this compound, first-principles calculations have been utilized to study the material's electronic structure and investigate its potential for superconductivity. []
- Molecular Docking: This technique has been used to investigate the binding of this compound derivatives, such as vialinin A, to the ubiquitin-specific protease 4 (USP4) enzyme. This research is relevant for developing potential anti-inflammatory and anticancer agents. []
ANone: Research on this compound derivatives, particularly in the context of USP4 inhibition, has identified some structure-activity relationships:
- Presence of a 4,2′,4″-trihydroxy or 4,4″-dihydroxy-1,2,1′,2′-furan substituted nucleus: These structural features appear to contribute to significant antioxidant and α-glucosidase inhibitory activities in p-terphenyls. []
- Derivatives of the vialinin, terrestrin, and telephantin series: Within these this compound families, several compounds demonstrated favorable binding to USP4. Notably, aurantiotinin A emerged as a remarkable binder. []
ANone: Studies investigating the interaction between this compound and SWNTs have revealed that:
- Presence of aromatic rings: The aromatic nature of this compound facilitates π-π interactions with the SWNT surface, contributing to its ability to disperse SWNT bundles. []
- Molecular size and shape: These factors likely play a role in the selectivity of this compound for interacting with SWNTs of specific diameters. []
ANone: While the provided research papers don't extensively discuss this compound's inherent stability challenges, some studies offer insights:
- Protection from this compound Contamination: In a study using this compound as a wavelength shifter in liquid xenon detectors, a poly-para-xylylene film was employed to prevent this compound from contaminating the liquid xenon medium. []
- Formulation for Drug Delivery: Although not explicitly mentioned for this compound, researchers have explored encapsulating europium chelates with known cytotoxic activity into liposomes to create more stable drug delivery systems. This approach could potentially be relevant for this compound derivatives with biological activities. []
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